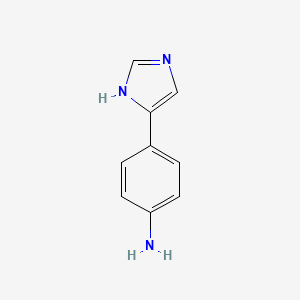

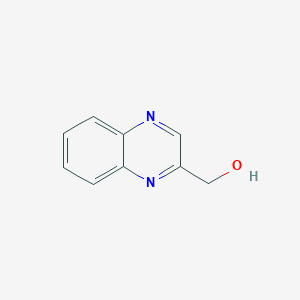

![molecular formula C5H4N4S B1298305 [1,2,4]三唑并[4,3-b]哒嗪-6-硫醇 CAS No. 58826-44-1](/img/structure/B1298305.png)

[1,2,4]三唑并[4,3-b]哒嗪-6-硫醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

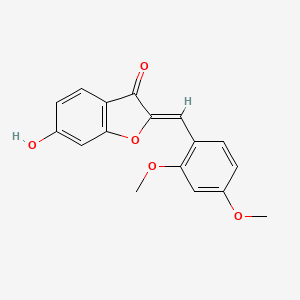

“[1,2,4]Triazolo[4,3-b]pyridazine-6-thiol” is a chemical compound that has been studied for its potential use in various applications. It is an agonist selective for alpha2- and alpha3-containing GABAA receptors and is a nonsedating anxiolytic in rodents and primates . It is also a promising starting molecule for designing potent BRD4 BD inhibitors .

Synthesis Analysis

The synthesis of “[1,2,4]Triazolo[4,3-b]pyridazine-6-thiol” involves a two-step process. The process involves the cyclocondensation of bis (4-amino-5-mercapto-1,2,4-triazol-3-yl)alkanes with 2 equivalents of a compound in refluxing EtOH containing a few drops of triethylamine .Molecular Structure Analysis

The molecular structure of “[1,2,4]Triazolo[4,3-b]pyridazine-6-thiol” has been characterized by determining the crystal structures of BD1 in complex with four selected inhibitors .Chemical Reactions Analysis

“[1,2,4]Triazolo[4,3-b]pyridazine-6-thiol” has been used as a building block in the synthesis of new low-sensitivity high-energy materials . It has also been used in the development of BRD4 inhibitors against various diseases .科学研究应用

Medicinal Chemistry

The [1,2,4]Triazolo[4,3-b]pyridazine compounds have been used in medicinal chemistry for various purposes. For instance, they have shown potential in inhibiting the c-Met protein kinase, which plays a crucial role in cancer cell growth and survival . They have also demonstrated GABA A allosteric modulating activity .

Fluorescent Probes

These compounds have been used as fluorescent probes. Fluorescent probes are substances that absorb light at a certain wavelength and then re-emit light at a longer wavelength. They are used in many areas of biological research and medical diagnostics .

Structural Units of Polymers

[1,2,4]Triazolo[4,3-b]pyridazine compounds have been incorporated into polymers for use in solar cells . This is due to their ability to absorb light and convert it into electricity.

Anti-inflammatory Agents

These compounds have shown potential as anti-inflammatory agents. Inflammation is a biological response to harmful stimuli, and anti-inflammatory agents can help reduce this response .

Antibacterial and Antifungal Agents

[1,2,4]Triazolo[4,3-b]pyridazine compounds have been tested for their antibacterial and antifungal properties. They have shown high activity against E. coli, P. aeruginosa, S. aureus, and C. albicans .

High Energy Materials

In another application, these compounds have been used to construct new low-sensitivity high-energy materials . This is due to their high nitrogen content and stable chemical structure.

作用机制

Target of Action

The primary targets of [1,2,4]Triazolo[4,3-b]pyridazine-6-thiol are PARP-1 and EGFR . PARP-1 (Poly ADP-ribose polymerase 1) is a key player in DNA repair, and its inhibition can lead to the accumulation of DNA damage, particularly in cancer cells . EGFR (Epidermal Growth Factor Receptor) is a cell surface protein that binds to epidermal growth factor, and its overexpression or mutation is often associated with certain types of cancer .

Mode of Action

[1,2,4]Triazolo[4,3-b]pyridazine-6-thiol interacts with its targets, leading to significant changes in cellular processes. It inhibits the activity of PARP-1 and EGFR, thereby disrupting DNA repair and cell proliferation . The compound’s interaction with these targets has been confirmed through molecular docking studies .

Biochemical Pathways

The inhibition of PARP-1 and EGFR by [1,2,4]Triazolo[4,3-b]pyridazine-6-thiol affects multiple biochemical pathways. It disrupts the DNA repair pathway, leading to the accumulation of DNA damage . It also interferes with the EGFR signaling pathway, which can affect cell proliferation, migration, and survival .

Pharmacokinetics

In silico pharmacokinetic studies have been summarized for related compounds .

Result of Action

The result of [1,2,4]Triazolo[4,3-b]pyridazine-6-thiol’s action is the induction of apoptosis in cancer cells . Specifically, it has been shown to induce apoptosis in MDA-MB-231 cells by 38-fold compared to the control, arresting the cell cycle at the G2/M phase . It also upregulates P53, Bax, caspase-3, caspase-8, and caspase-9 gene levels, while downregulating the Bcl2 level .

未来方向

属性

IUPAC Name |

5H-[1,2,4]triazolo[4,3-b]pyridazine-6-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N4S/c10-5-2-1-4-7-6-3-9(4)8-5/h1-3H,(H,8,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUVINVFBKZSHGH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NN=CN2NC1=S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40359009 |

Source

|

| Record name | STK741258 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40359009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

58826-44-1 |

Source

|

| Record name | STK741258 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40359009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

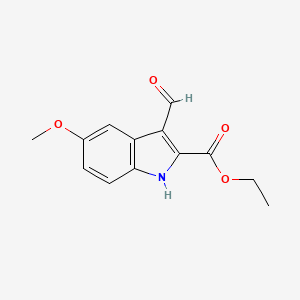

![1-[2-(2-Methoxy-4-methyl-phenoxy)-ethyl]-piperazine](/img/structure/B1298227.png)

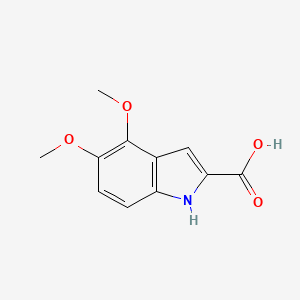

![Methyl 4-[(5-methylfuran-2-carbonyl)amino]benzoate](/img/structure/B1298232.png)

![3-[(E)-(4-fluorophenyl)methylidene]-2,3-dihydro-4H-chromen-4-one](/img/structure/B1298234.png)

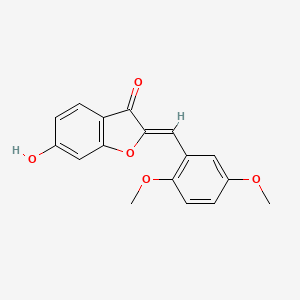

![(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetic acid](/img/structure/B1298248.png)

![Hydrazinecarboxylic acid, [1-(2-naphthalenyl)ethylidene]-, methyl ester](/img/structure/B1298269.png)